D4476 is a small molecule inhibitor specifically targeting casein kinase 1 alpha and delta isoforms. It has gained attention in scientific research for its potential therapeutic applications, particularly in cancer treatment and cellular signaling modulation. The compound is recognized for its ability to alter cellular processes by inhibiting the activity of casein kinase 1, which plays a crucial role in various signaling pathways.
D4476 was developed as a research tool by Tocris Bioscience and is widely used in academic and clinical research settings. Its chemical structure and properties have been documented in various studies, highlighting its significance in understanding cellular mechanisms and therapeutic strategies.
D4476 is classified as a casein kinase 1 inhibitor. Casein kinases are serine/threonine kinases involved in multiple cellular processes, including cell cycle regulation, apoptosis, and circadian rhythms. By inhibiting these kinases, D4476 can influence various downstream signaling pathways.
The synthesis of D4476 involves several steps typically executed in a laboratory setting. The compound can be synthesized through the following general procedure:
The specific synthetic route may vary based on the laboratory protocols but generally includes:
D4476 possesses a unique molecular structure characterized by its ability to fit into the active site of casein kinases. Its structure can be represented as follows:
The compound's three-dimensional structure allows it to interact specifically with casein kinase 1 alpha and delta isoforms, which is critical for its inhibitory action.
D4476 primarily functions through competitive inhibition of casein kinase 1 enzymes. This inhibition leads to altered phosphorylation states of downstream targets, impacting various signaling pathways.
Key reactions influenced by D4476 include:
D4476's mechanism of action involves binding to the ATP-binding site of casein kinase 1 alpha and delta isoforms. This binding prevents the transfer of phosphate groups from ATP to substrate proteins, thereby modulating various signaling pathways.
Research indicates that D4476 can induce apoptosis in cancer cells by disrupting normal cell signaling pathways associated with growth and survival. For instance, studies have shown that treatment with D4476 results in increased levels of specific markers associated with apoptotic processes.
D4476 has several scientific uses including:
D4476 (4-[4-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-5-pyridin-2-yl-1H-imidazol-2-yl]benzamide) demonstrates potent selectivity for CK1 isoforms, particularly CK1δ and CK1ε, with a well-defined biochemical profile. In vitro kinase assays reveal IC₅₀ values of 0.3 µM for CK1δ and 0.2 µM for CK1 from Schizosaccharomyces pombe, while exhibiting minimal inhibition (≥20-fold selectivity) against a panel of 30+ kinases, including PKB, SGK, and GSK-3β [1] [6] [9]. The compound operates through ATP-competitive inhibition, evidenced by progressive decreases in IC₅₀ as ATP concentrations are lowered [1]. This kinetic behavior distinguishes D4476 from earlier CK1 inhibitors like IC261 (IC₅₀ = 2.5 µM) or CKI-7, as it achieves ~10-fold greater potency while maintaining superior specificity [6] [9].
The isoform selectivity profile of D4476 stems from its unique interaction with the kinase domain. CK1δ and CK1ε share 98% homology in their catalytic domains but diverge in C-terminal regulatory regions (53% identity) [7]. D4476 exploits this conserved ATP-binding pocket, effectively inhibiting primed substrate phosphorylation—a hallmark of CK1 kinetics requiring pre-phosphorylated motifs (pSer-X-X-Ser) [1] [7]. Cellular studies confirm this specificity: in H4IIE hepatoma cells, D4476 (10 µM) abolishes phosphorylation of endogenous FOXO1a at Ser³²² and Ser³²⁵ (CK1-dependent sites) without affecting Thr²⁴, Ser²⁵⁶, Ser³¹⁹, or Ser³²⁹ phosphorylation mediated by PKB, SGK, or DYRK kinases [1] [2].
Table 1: Selectivity Profile of D4476 Against Key Kinases
Kinase Target | IC₅₀ (µM) | Inhibition at 10 µM (%) | Cellular Function |
---|---|---|---|
CK1δ | 0.3 | >90 | FOXO1a phosphorylation, Wnt signaling |
CK1 (S. pombe) | 0.2 | >90 | Cell cycle regulation |
ALK5 (TGF-βRI) | 0.5 | 78 | SMAD phosphorylation, EMT |
p38α MAPK | 12 | 44 | Stress response |
PKBα | >10 | 16 | Survival signaling |
SGK | >10 | 0 | FOXO phosphorylation |
Beyond CK1 inhibition, D4476 exerts potent antagonism against the TGF-β type-I receptor ALK5, with an IC₅₀ of 0.5 µM [3] [9]. This dual targeting capacity arises from structural similarities in the ATP-binding pockets of CK1δ and ALK5. At 10 µM, D4476 suppresses ALK5 kinase activity by 78%, comparable to its CK1δ inhibition (>90%), while exhibiting only weak activity against related kinases like p38α MAPK (44% inhibition) [1] [6]. The functional consequence of this dual inhibition is cross-pathway modulation: in ARPE-19 retinal cells, D4476 rescues chloroquine-induced retinopathy by disrupting Beclin 1-Bcl-2 interactions, thereby restoring autophagy flux independent of CK1 inhibition [4].
D4476's ALK5 inhibition also reprograms cellular signaling networks. It suppresses SMAD3 phosphorylation—a canonical TGF-β effector—while concurrently modulating non-canonical pathways:
This kinase polypharmacology enables D4476 to perturb interconnected nodes in signaling networks. For example, in leukemia stem cells (LSCs), dual CK1/ALK5 inhibition depletes LSC populations by >80% while sparing normal hematopoietic stem cells, highlighting therapeutic potential beyond single-pathway targeting [9].
Table 2: Pathway Modulation by D4476 in Disease Models
Cellular Context | Target Engagement | Functional Outcome | Key References |
---|---|---|---|
H4IIE hepatoma cells | CK1δ inhibition (Ser³²²/Ser³²⁵ FOXO1a) | Blocked IGF-1-driven nuclear exclusion of FOXO1a | [1] [2] |
ARPE-19 retinal cells | ALK5 inhibition, mTOR/p38 suppression | Rescued autophagy flux, reduced apoptosis | [4] |
Multiple myeloma cells | CK1α/δ inhibition (MDM2-p53 axis) | p53 stabilization, FADD upregulation, apoptosis | [9] |
Leukemia stem cells | Dual CK1/ALK5 inhibition | Selective LSC cytotoxicity (>80% depletion) | [9] |
The triaryl-imidazole scaffold of D4476 (C₂₃H₁₈N₄O₃, MW 398.41 Da) enables high-affinity interactions with both CK1 and ALK5 kinases through distinct yet overlapping mechanisms. For CK1δ, crystallographic analyses reveal that D4476 occupies the ATP-binding cleft via:
This binding mode explains D4476's ATP-competitive kinetics and isoform preference. The CK1δ pocket accommodates the imidazole core more efficiently than CK1α due to conformational differences in the G-loop, reducing D4476's affinity for CK1α by >5-fold [7].
For ALK5, molecular docking shows:
The differential binding energy (ΔG = -9.8 kcal/mol for CK1δ vs. -8.2 kcal/mol for ALK5) aligns with measured IC₅₀ values and accounts for D4476's rank-order potency: CK1 > ALK5 >> p38α [6] [9]. Solubility analyses confirm D4476's cell permeability: it maintains >90% activity in 40 mg/mL DMSO solutions, enabling cellular studies at pharmacologically relevant concentrations [6] [9].
FOXO1a Regulation
D4476 exerts site-specific suppression of FOXO1a phosphorylation within its multisite phosphorylation domain (MPD). In response to IGF-1/insulin, CK1δ sequentially phosphorylates FOXO1a at Ser³²² and Ser³²⁵ following PKB-mediated priming at Ser³¹⁹ [1] [2]. D4476 (10 µM) abolishes this hierarchical phosphorylation, reducing phospho-Ser³²²/Ser³²⁵ by >85% without altering phospho-Ser³¹⁹ or phospho-Ser³²⁹ levels [1]. This precision disruption delays FOXO1a nuclear export by 3.7-fold, extending the transcription factor's nuclear retention and enhancing target gene expression (e.g., G6Pase, PEPCK) [1] [2].
MDM2-p53 Axis Modulation
In cancer models, D4476 stabilizes the tumor suppressor p53 by inhibiting CK1α-mediated phosphorylation of MDM2. CK1α phosphorylates MDM2 at Ser⁴⁹⁹, promoting p53 ubiquitination and degradation [7] [9]. D4476 (20–50 µM) blocks this phosphorylation in A375 melanoma and multiple myeloma cells, causing:
Autophagy-Apoptosis Interplay
D4476 modulates stress-responsive pathways in retinal degeneration models. In chloroquine-treated ARPE-19 cells, D4476:
Figure 1: D4476's Integrated Impact on Signaling Nodes
┌──────────────┐ ┌──────────────┐ ┌──────────────┐ │ CK1δ/ε │ │ ALK5 │ │ p38 MAPK │ │ Inhibition │ │ Inhibition │ │ Suppression │ └──────┬───────┘ └──────┬───────┘ └──────┬───────┘ │ │ │ ▼ ▼ ▼ ┌──────────────┐ ┌──────────────┐ ┌──────────────┐ │FOXO1a MPD │ │SMAD3 │ │Beclin 1-Bcl-2│ │phosphorylation│ │phosphorylation│ │dissociation │ └──────┬───────┘ └──────┬───────┘ └──────┬───────┘ │ │ │ ▼ ▼ ▼ ┌───────────────────────┐ ┌──────────────────────┐ ┌──────────────────────┐ │Delayed nuclear export │ │Attenuated EMT & │ │Restored autophagy & │ │Prolonged transcription│ │fibrogenesis │ │reduced apoptosis │ └───────────────────────┘ └──────────────────────┘ └──────────────────────┘
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9